molecular formula C15H12O3 B1599296 Methyl 3-(3-formylphenyl)benzoate CAS No. 386297-59-2

Methyl 3-(3-formylphenyl)benzoate

Cat. No. B1599296
CAS RN: 386297-59-2
M. Wt: 240.25 g/mol
InChI Key: CPAIYDIGLIGAEN-UHFFFAOYSA-N
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Description

“Methyl 3-(3-formylphenyl)benzoate” is a chemical compound with the molecular formula C15H12O3 . It is also known as “Methyl 4-(3-formylphenyl)benzoate” and "4-(3-Formylphenyl)benzoic acid methyl ester" . It is used as a building block for chemical synthesis .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(3-formylphenyl)benzoate” consists of 15 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The average mass is 240.254 Da and the monoisotopic mass is 240.078644 Da .


Chemical Reactions Analysis

Esters, including “Methyl 3-(3-formylphenyl)benzoate”, can undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions. They can also be converted to amides via an aminolysis reaction. Esters can undergo trans-esterification reactions to form different esters. They can be reduced to form alcohols or aldehydes depending on the reducing agent. Esters also react with organometallic compounds to form tertiary alcohols .

Scientific Research Applications

Organic Synthesis Precursor

Methyl-2-formyl benzoate: is known as a bioactive precursor in organic synthesis due to its variety of pharmacological activities, including antifungal and antihypertensive properties . It’s plausible that Methyl 3-(3-formylphenyl)benzoate could serve a similar role in the synthesis of new compounds with medicinal properties.

Mesogenic Phenyl Benzoate Derivatives

Research on mesogenic phenyl benzoate derivatives has shown applications in medicine, macroheterocyclic compound chemistry, polymer chemistry, and technology . Methyl 3-(3-formylphenyl)benzoate may contribute to advancements in these areas by acting as a building block for mesogenic materials.

Safety and Hazards

“Methyl 3-(3-formylphenyl)benzoate” is considered hazardous. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 3-(3-formylphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-18-15(17)14-7-3-6-13(9-14)12-5-2-4-11(8-12)10-16/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPAIYDIGLIGAEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50408274
Record name Methyl 3-(3-formylphenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(3-formylphenyl)benzoate

CAS RN

386297-59-2
Record name Methyl 3-(3-formylphenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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